2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS2/c1-13-8-10-16(11-9-13)22-12-17(21)18-14(2)20-19(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDVSWRPHZXCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target. For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell wall synthesis, or interfere with DNA replication.
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole moiety that contributes to its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including the compound . For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Tested Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 7b | 0.30 - 0.35 | Escherichia coli |
| 7b | 0.50 - 0.55 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against multidrug-resistant pathogens. The compound exhibits synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy by lowering their MICs significantly .
Anticancer Activity
The thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cancer cells while maintaining low toxicity towards normal cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : Thiazole derivatives have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Antibiofilm Activity : The compound has demonstrated significant inhibition of biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections associated with biofilms .
- Modulation of Apoptosis Pathways : In cancer cells, these compounds may induce apoptosis via intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- Structural Difference : The 4-methylphenyl sulfanyl group is replaced with a 4-chlorophenyl sulfanyl group.
- This could influence binding interactions in biological systems .
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
Modifications at the Ethanone Position
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- Structural Difference : Bromine replaces the sulfanyl group.
- Impact : The bromo derivative exhibits higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the polarizable C–Br bond. However, it may exhibit lower metabolic stability compared to the sulfanyl-containing compound .
- Physical Property : Melting point (117–118°C) suggests higher crystallinity than sulfanyl analogs, which typically have lower melting points due to reduced symmetry .
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
- Structural Difference : Absence of the sulfanyl group.
Heterocyclic Core Replacements
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structural Difference : The thiazole ring is replaced with a 1,2,4-triazole.
- Impact : Triazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, which may enhance binding to targets like kinase enzymes. However, they may also display different pharmacokinetic profiles, such as altered metabolic clearance .
Functional Group Additions
4-[2-(4-Methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine
- Structural Difference : Incorporation of a morpholine group at position 5 of the thiazole.
- Impact: The morpholine substituent introduces basicity and improved water solubility, which could enhance bioavailability.
Pharmacological and Toxicological Considerations
- Toxicity: Limited data exist for thiazole derivatives, but sulfanyl groups generally confer lower acute toxicity compared to halogens like bromine .
- Bioactivity : Sulfanyl groups in thiazoles are associated with antimicrobial and anticancer activity, while triazole analogs show broader kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
